(R)-Tetrahydro-2H-pyran-3-amine
Overview
Description
®-Tetrahydro-2H-pyran-3-amine is an organic compound with a molecular formula of C5H11NO It is a chiral amine with a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tetrahydro-2H-pyran-3-amine can be achieved through several methods. One common approach involves the reduction of the corresponding oxime or nitrile. For example, the reduction of 3-cyano-tetrahydropyran using hydrogen gas in the presence of a palladium catalyst can yield ®-Tetrahydro-2H-pyran-3-amine. Another method involves the reductive amination of tetrahydropyran-3-one with an appropriate amine source.
Industrial Production Methods
Industrial production of ®-Tetrahydro-2H-pyran-3-amine typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent production. The choice of catalyst, reaction temperature, and pressure are critical factors in achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
®-Tetrahydro-2H-pyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: It can be reduced further to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-Tetrahydro-2H-pyran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-Tetrahydro-2H-pyran-3-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context in which the compound is used, such as in enzyme-catalyzed reactions or as a ligand in receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
(S)-Tetrahydro-2H-pyran-3-amine: The enantiomer of ®-Tetrahydro-2H-pyran-3-amine, with similar chemical properties but different biological activity due to its chirality.
Tetrahydropyran: The parent compound without the amine group, used as a solvent and intermediate in organic synthesis.
Piperidine: A structurally similar compound with a nitrogen atom in a six-membered ring, widely used in organic synthesis and pharmaceuticals.
Uniqueness
®-Tetrahydro-2H-pyran-3-amine is unique due to its chiral nature and the presence of both an amine group and a tetrahydropyran ring. This combination of features makes it a valuable building block in the synthesis of complex molecules and a potential candidate for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
(3R)-oxan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOEJJGRCQGBQ-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](COC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428384 | |
Record name | (R)-Tetrahydro-2H-pyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071829-82-7 | |
Record name | (R)-Tetrahydro-2H-pyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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